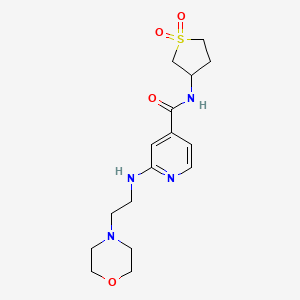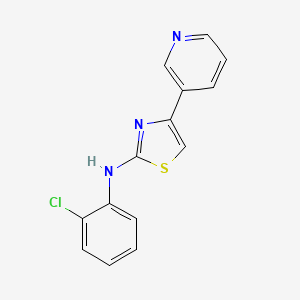
2-(Piperidine-1-carbonyl)-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidine-1-carbonyl)-fluoren-9-one is a synthetic compound that is widely used in scientific research. This compound is commonly referred to as Fmoc-Cl, which stands for Fluorenylmethyloxycarbonyl Chloride. Fmoc-Cl is a derivative of fluorene and is used in the synthesis of peptides and proteins.
Mécanisme D'action
Fmoc-Cl acts as a protecting group for the amine group of amino acids during peptide synthesis. It reacts with the amine group to form a stable carbamate linkage, which protects the amine group from further reactions. Fmoc-Cl is removed from the peptide or protein using a base, such as piperidine, which cleaves the carbamate linkage.
Biochemical and Physiological Effects:
Fmoc-Cl does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Fmoc-Cl in peptide synthesis has several advantages. It is a mild and selective reagent that does not react with other functional groups. It is also easily removable using a base, which allows for the synthesis of longer peptides and proteins. However, Fmoc-Cl has some limitations. It is not suitable for the synthesis of peptides and proteins containing acid-labile functional groups, such as aspartic acid and glutamic acid.
Orientations Futures
For the use of Fmoc-Cl in scientific research include the development of new protecting groups and the use of Fmoc-Cl in the synthesis of non-peptide molecules and for therapeutic applications.
Méthodes De Synthèse
The synthesis of Fmoc-Cl involves the reaction of fluorenylmethanol with thionyl chloride. The resulting fluorenylmethyl chloride is then reacted with N-methylmorpholine to produce Fmoc-Cl. This method is widely used in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
Fmoc-Cl is widely used in scientific research, particularly in the field of peptide synthesis. It is used as a protecting group for the amine group of amino acids during peptide synthesis. Fmoc-Cl is also used in the solid-phase synthesis of peptides and proteins.
Propriétés
IUPAC Name |
2-(piperidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-16-7-3-2-6-14(16)15-9-8-13(12-17(15)18)19(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLCCIHKBSDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Piperidine-1-carbonyl)-9H-fluoren-9-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)



![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)